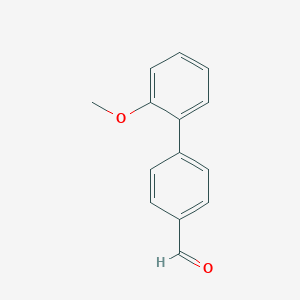

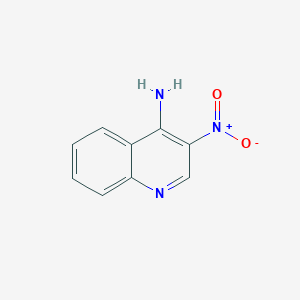

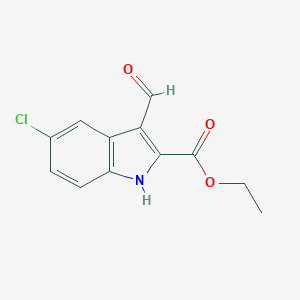

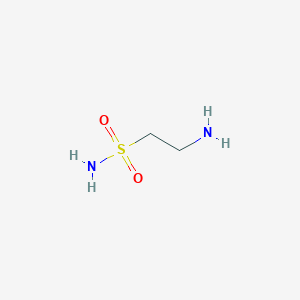

![molecular formula C16H15N3O B112693 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine CAS No. 502132-95-8](/img/structure/B112693.png)

3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anticancer Activity

This compound has been used in the design and synthesis of derivatives that have shown promising anticancer activity . Specifically, it has been evaluated for its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer), A549 (non-small lung tumour), HCT-116 (colon cancer) and SiHa (cancerous tissues of the cervix uteri) .

Tubulin Polymerization Inhibitory Activity

The compound has been used in the synthesis of conjugates that have been evaluated for their tubulin polymerization inhibitory activity . This is significant because tubulin polymerization is a vital process in cell division, and its inhibition can prevent the proliferation of cancer cells .

Design and Synthesis of Novel Derivatives

The structure of “3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine” has been used as a basis for the design and synthesis of novel derivatives . These derivatives have been evaluated for various biological activities, including anticancer and antiproliferative activities .

Molecular Docking Studies

This compound and its derivatives have been used in molecular docking studies . These studies can provide valuable insights into how the compound interacts with its target proteins at the molecular level .

In Silico ADME Prediction

The compound has been used in in silico ADME prediction studies . These studies are crucial in drug discovery as they can predict the absorption, distribution, metabolism, and excretion properties of the compound .

Bioactivity Study

The compound has been used in bioactivity studies . These studies can provide valuable information about the biological activities of the compound and its potential therapeutic applications .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 3-(3-(Benzyloxy)phenyl)-1H-pyrazol-5-amine is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a member of the ErbB family of receptor tyrosine kinases, which control several cellular processes like migration, angiogenesis, differentiation, and proliferation . Overexpression of EGFR-TK leads to cancer, making it a useful target for the development of anticancer drugs .

Mode of Action

The compound interacts with its target, EGFR-TK, by inhibiting its activity . This inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, preventing it from catalyzing the phosphorylation of tyrosine residues in its substrate proteins . This results in the disruption of signal transduction pathways that are crucial for cell proliferation and survival .

Biochemical Pathways

The compound affects the EGFR signaling pathway . When EGFR is inhibited, it prevents the activation of downstream signaling pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways . These pathways are involved in cell proliferation, survival, and differentiation . Therefore, the inhibition of EGFR-TK by the compound can lead to the suppression of tumor growth and progression .

Pharmacokinetics

This suggests that the compound may have poor oral bioavailability, possibly due to poor absorption or extensive first-pass metabolism .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of EGFR-TK activity, leading to the disruption of downstream signaling pathways . This results in the suppression of cell proliferation and survival, which can lead to the inhibition of tumor growth and progression .

Propiedades

IUPAC Name |

5-(3-phenylmethoxyphenyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c17-16-10-15(18-19-16)13-7-4-8-14(9-13)20-11-12-5-2-1-3-6-12/h1-10H,11H2,(H3,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCGFIUIEBWQBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=NN3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801247754 |

Source

|

| Record name | 5-[3-(Phenylmethoxy)phenyl]-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801247754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine | |

CAS RN |

502132-95-8 |

Source

|

| Record name | 5-[3-(Phenylmethoxy)phenyl]-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502132-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[3-(Phenylmethoxy)phenyl]-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801247754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.